Dimethyl DL-glutamate

Description

Contextualization as a Glutamic Acid Derivative

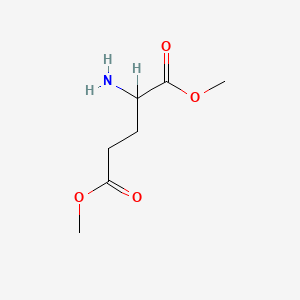

Dimethyl DL-glutamate is a diester derivative of glutamic acid, a proteinogenic amino acid that is abundant in the central nervous system and plays a pivotal role in cellular metabolism. nih.gov The structure of this compound is characterized by the esterification of both the alpha- and gamma-carboxyl groups of glutamic acid with methyl groups. This structural modification results in a more lipophilic, cell-permeant molecule compared to its parent compound, glutamic acid. caymanchem.comtargetmol.comcaymanchem.com This enhanced ability to cross cell membranes is a key feature that underpins its utility in experimental settings. caymanchem.comtargetmol.comcaymanchem.commedchemexpress.comapexbt.com

The compound is often supplied as a hydrochloride salt for research purposes, which enhances its stability and solubility. caymanchem.comcaymanchem.comchemimpex.comchemimpex.com It is recognized by several synonyms, including Glutamic acid dimethyl ester and Dimethyl 2-aminopentanedioate. caymanchem.comcaymanchem.comnih.gov

Overview of Research Significance in Biochemical and Pharmaceutical Sciences

The primary significance of this compound in biochemical and pharmaceutical research stems from its function as a cell-permeable form of glutamate (B1630785). caymanchem.comtargetmol.comapexbt.comglpbio.com This property allows researchers to introduce glutamate into cells to study its intracellular effects, bypassing the limitations of glutamate's natural transport mechanisms. nih.govcaymanchem.com

A substantial area of research where this compound has been employed is in the study of insulin (B600854) secretion and diabetes. caymanchem.comtargetmol.comcaymanchem.com Studies have shown that it can enhance glucose-stimulated insulin release in isolated pancreatic islets and in animal models of diabetes. caymanchem.comtargetmol.comcaymanchem.comglpbio.com It has also been observed to potentiate the effects of other insulinotropic agents like glyburide (B1671678) and glucagon-like peptide 1. caymanchem.comcaymanchem.comglpbio.com These investigations utilize this compound to explore the metabolic pathways and ion channel activities within pancreatic β-cells that are influenced by intracellular glutamate levels. caymanchem.commedchemexpress.com

In the realm of neuroscience, while extracellular glutamate is a well-known excitatory neurotransmitter, the roles of intracellular glutamate are also of significant interest. nih.govbertin-bioreagent.com this compound serves as a tool to probe these intracellular functions. chemimpex.comchemimpex.com However, it is also noted to act as an antagonist of glutamate-mediated neurosignaling, highlighting its complex interactions within the nervous system. caymanchem.combertin-bioreagent.com

Furthermore, this compound is utilized in broader biochemical studies to investigate metabolic pathways and enzyme activity. chemimpex.comchemimpex.comchemimpex.com Its ability to mimic natural glutamate makes it a valuable compound for understanding cellular processes in various contexts. chemimpex.comchemimpex.com In pharmaceutical development, it can serve as an intermediate in the synthesis of more complex molecules, particularly those targeting neurological disorders. chemimpex.comchemimpex.comchemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-aminopentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJSPQZHMWGIGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40149-68-6 | |

| Record name | 1,5-Dimethyl glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40149-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl DL-glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040149686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYL DL-GLUTAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y82B5JJE37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Dimethyl Dl Glutamate

Role as a Building Block in Peptide Synthesis

Dimethyl DL-glutamate hydrochloride is recognized as a valuable building block in the field of peptide synthesis. chemimpex.com Peptides, which are short chains of amino acids linked by peptide bonds, are fundamental to numerous biological processes and are a significant focus of pharmaceutical research. The glutamic acid backbone of this compound provides a key structural motif that can be incorporated into peptide chains.

In solid-phase peptide synthesis (SPPS), amino acid derivatives are sequentially added to a growing peptide chain that is anchored to a solid resin support. nih.gov While specific protocols for the direct use of the racemic this compound in standard SPPS are less common due to the preference for enantiomerically pure amino acids, its derivatives play a crucial role. For instance, the synthesis of specialized glutamic acid analogs for incorporation into peptide macrocycles often starts from protected glutamic acid esters. nih.gov These synthetic routes highlight the importance of the glutamic acid core, which is present in this compound, for creating complex peptide structures.

The process often involves the use of protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, to prevent unwanted side reactions at the amino group while the carboxyl groups are activated for peptide bond formation. nih.gov The ester groups in this compound can be selectively hydrolyzed or modified during the synthetic sequence to allow for further functionalization or to reveal the carboxylic acid moieties necessary for forming the peptide backbone.

Utilization as an Intermediate in Pharmaceutical Compound Synthesis

This compound and its parent compound, DL-glutamic acid, are significant intermediates in the synthesis of a variety of pharmaceutical agents. chemimpex.comnbinno.com The racemic nature of DL-glutamic acid can be advantageous in certain synthetic pathways, offering a cost-effective starting material for producing complex molecules where stereochemistry can be controlled at a later stage. nbinno.com The compound serves as a precursor for active pharmaceutical ingredients (APIs), particularly those targeting neurological and metabolic disorders. chemimpex.comnbinno.com

The versatility of glutamic acid derivatives is further demonstrated by their use in creating compounds like pemetrexed (B1662193) dimethyl ester, an impurity standard related to the chemotherapy drug pemetrexed. This underscores the role of glutamic acid esters in the broader landscape of pharmaceutical development and manufacturing.

Applications in the Synthesis of Heterocyclic Compounds

The reactivity of this compound lends itself to the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals.

In the synthesis of chiral compounds, a racemic mixture containing equal amounts of two enantiomers is often produced. researchgate.net The separation of these enantiomers, known as chiral resolution, is a critical step in the development of many drugs, as different enantiomers can have vastly different biological activities. researchgate.net

While this compound is itself a racemic mixture, the principles of resolving such mixtures are relevant to its synthesis and the synthesis of compounds derived from it. Techniques for resolving racemic glutamic acid include preferential crystallization, where the presence of seed crystals of one enantiomer can induce the crystallization of that specific enantiomer from the solution. researchgate.net Research has shown that the resolution of racemic glutamic acid can be achieved with the presence of L-glutamic acid seeds, with the yield of pure L-glutamic acid crystals being influenced by the initial supersaturation and seed concentration. researchgate.net Another approach involves the use of "tailor-made" chiral additives that can selectively interact with one enantiomer, facilitating its separation. researchgate.net

These resolution techniques are fundamental in organic synthesis and are applicable to the production of enantiomerically pure compounds that may originate from racemic starting materials like this compound.

Quinazoline (B50416) and quinazolinone derivatives are a prominent class of heterocyclic compounds that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govmdpi.com The synthesis of these scaffolds often involves the condensation of various building blocks.

While direct synthesis routes starting from this compound are not prominently featured in the provided search results, the amino acid backbone is a potential precursor for components used in quinazoline synthesis. For instance, the synthesis of quinazolinones can be achieved through the reaction of 2-aminobenzamides with amines. marquette.edu It is conceivable that derivatives of this compound could be chemically transformed into intermediates that participate in such cyclization reactions. The synthesis of the quinazoline core often relies on precursors containing amine and carbonyl functionalities, which are inherent to the structure of glutamic acid derivatives.

Biochemical and Cellular Mechanisms of Dimethyl Dl Glutamate

Cellular Permeability and Intracellular Delivery of Glutamate (B1630785)

A primary characteristic of Dimethyl DL-glutamate is its ability to act as a cell-permeant precursor to glutamate. nih.govcaymanchem.comcaymanchem.com This property allows it to bypass cellular transport mechanisms for glutamate, delivering it directly into the intracellular environment where it is rapidly converted into L-glutamate by cellular enzymes. nih.govphysiology.org This efficient intracellular conversion makes it an effective tool for investigating the roles of glutamate in cellular functions. nih.govphysiology.org

This compound is widely utilized as a membrane-permeable analog of glutamate in scientific research. medchemexpress.com Its ability to readily cross cell membranes allows researchers to artificially increase intracellular glutamate concentrations, thereby studying the downstream effects of this amino acid. nih.govnih.gov This is particularly useful in cells that may have limitations in glutamate transport or metabolism. For instance, in studies involving pancreatic β-cells deficient in the enzyme glutamate dehydrogenase (GDH), the provision of cellular glutamate via this compound was shown to fully restore the secretory response to glucose, highlighting its utility in probing specific metabolic pathways. molbiolcell.orgresearchgate.net

Once inside the cell, this compound is efficiently metabolized into L-glutamate. nih.govphysiology.org This intracellularly generated glutamate then participates in cellular processes as if it were naturally synthesized or transported into the cell. This mimicry is crucial for studying the precise intracellular signaling roles of glutamate. Research has demonstrated that the effects observed after the administration of this compound, such as the stimulation of insulin (B600854) secretion, are attributable to the actions of the resulting intracellular glutamate. nih.govnih.gov

Modulation of Pancreatic Islet Metabolism and Insulin Secretion

In the context of pancreatic β-cells, this compound has been shown to be a significant modulator of insulin secretion, primarily by augmenting the cell's response to various stimuli.

This compound consistently demonstrates the ability to enhance insulin release that is stimulated by glucose in isolated pancreatic islets. caymanchem.comcaymanchem.commedchemexpress.com Studies have shown that in the presence of glucose, this compound amplifies the insulin secretory response. nih.govnih.gov Specifically, it causes a shift to the left in the sigmoidal relationship between the concentration of D-glucose and the output of insulin, indicating an increased sensitivity of the β-cells to glucose. nih.govphysiology.org This enhancement of glucose-stimulated insulin secretion (GSIS) is a key finding, suggesting that adequate levels of intracellular glutamate are necessary for a full secretory response. molbiolcell.orgresearchgate.net

| Stimulus | Effect of this compound | Research Finding |

| D-Glucose (6.0-8.3 mM) | Enhanced Insulin Release | Causes a leftward shift in the glucose-insulin secretion curve, increasing sensitivity. nih.govphysiology.org |

| L-Leucine (1.0-10.0 mM) | Enhanced Insulin Release | Augments the insulinotropic effect of the amino acid. nih.govphysiology.org |

| Glutamine | Restored Secretory Response | In islets with deficient glutamate dehydrogenase, it restored the full insulin secretory response to glucose. molbiolcell.org |

This table summarizes the observed effects of this compound on insulin secretion in the presence of different secretagogues based on experimental data.

The insulinotropic action of this compound extends to its ability to potentiate other agents that stimulate insulin secretion. It has been shown to enhance the effects of the sulfonylurea drug glyburide (B1671678) and the incretin hormone glucagon-like peptide 1 (GLP-1). caymanchem.comcaymanchem.com In studies with fed anesthetized rats, the infusion of the dimethyl ester of L-glutamic acid (DMG) led to a rapid and sustained rise in plasma insulin and significantly augmented the insulin release prompted by GLP-1. nih.gov This synergistic action suggests that this compound could be a tool to enhance the efficacy of certain insulinotropic drugs. nih.govsigmaaldrich.com

| Insulinotropic Agent | Effect of this compound Co-administration | Implication |

| Glyburide | Potentiates insulinotropic potential | Enhances the drug's ability to stimulate insulin secretion. caymanchem.comcaymanchem.com |

| Glucagon-Like Peptide 1 (GLP-1) | Augments insulin release | Increases the secretory response to the incretin hormone. caymanchem.comnih.gov |

This table illustrates the potentiation effect of this compound on other known insulin-secreting agents.

A notable finding is the ability of this compound to reveal the insulin-stimulating potential of glibenclamide (another name for glyburide) even under conditions where it would normally be ineffective. nih.govphysiology.org Specifically, in the absence of glucose, glibenclamide alone has a limited effect on insulin secretion. However, when administered with this compound, its capacity to stimulate insulin release is "unmasked". nih.govphysiology.org This suggests that the intracellular presence of glutamate, supplied by this compound, provides a necessary metabolic component for sulfonylurea drugs to exert their full insulinotropic effect, potentially by bypassing defects in glucose transport or metabolism. physiology.orgsigmaaldrich.com

Influence on Cation Efflux and Oxygen Uptake in Pancreatic Islets

This compound, a cell-permeant ester of glutamic acid, demonstrates a significant influence on the ionic and metabolic activities of pancreatic islets, which are crucial for insulin secretion. In studies using islets exposed to the amino acid L-leucine, the insulin-releasing action of glutamic acid dimethyl ester (GME) was associated with distinct changes in cation movement. Specifically, its action coincided with an initial decrease followed by a later increase in ⁸⁶Rb outflow, an indicator of potassium ion (K⁺) efflux, and an augmentation of ⁴⁵Ca outflow from prelabeled islets, indicating increased calcium ion (Ca²⁺) mobilization nih.gov. These ionic fluxes, particularly the increase in intracellular Ca²⁺, are critical triggers for the exocytosis of insulin granules.

Interplay with Endogenous Metabolite Catabolism (Fatty Acids, Exogenous D-glucose)

The metabolic impact of this compound extends to its interaction with the breakdown of other key energy sources within pancreatic β-cells. Research indicates that the compound exerts a sparing effect on the catabolism of both endogenous fatty acids and exogenous D-glucose nih.gov. When this compound is introduced, it is efficiently converted to L-glutamate and its subsequent metabolites, which are then oxidized for energy nih.gov.

Involvement of Mitochondrial Glutamate Carrier GC1 in Glucose-Stimulated Insulin Secretion

The transport of glutamate into the mitochondria is a critical step for its metabolism and subsequent role in insulin secretion. This process is mediated by specific transporters on the inner mitochondrial membrane, with the mitochondrial glutamate carrier 1 (GC1), also known as SLC25A22, being a key player nih.govmerckmillipore.comuniprot.orgfrontiersin.org. Studies have shown that GC1 is expressed in insulin-secreting β-cells and is localized to the inner mitochondrial membrane nih.govmerckmillipore.com.

The functional importance of GC1 in glucose-stimulated insulin secretion (GSIS) has been demonstrated through gene silencing experiments. When the GC1 carrier was silenced in insulin-secreting cells and isolated rat islets, the insulin secretory response to high glucose was significantly inhibited nih.govmerckmillipore.com. Specifically, silencing GC1 reduced insulin secretion stimulated by 15 mM glucose by 23% in INS-1E β-cells and inhibited both the first and second phases of secretion in perifused rat islets stimulated with 16.7 mM glucose nih.govmerckmillipore.com.

Crucially, the addition of cell-permeant this compound was able to completely rescue this impaired secretory response nih.govmerckmillipore.com. This finding demonstrates that providing an ample supply of glutamate within the cell can bypass the transport limitation caused by the reduction of GC1, thereby restoring the full insulin secretion response to glucose. This underscores the dependence of insulin-secreting cells on GC1 for a maximal response to glucose and highlights the carrier's physiological function nih.govmerckmillipore.com.

| Experimental Condition | Effect on Insulin Secretion | Role of this compound |

| GC1 Silencing (INS-1E Cells) | 23% reduction at 15 mM glucose nih.gov | Fully restored the secretory response nih.gov |

| GC1 Silencing (Rat Islets) | Inhibition of 1st phase (-25%) and 2nd phase (-33%) at 16.7 mM glucose nih.govmerckmillipore.com | Not specified in this experiment |

| Control Cells | Normal glucose-stimulated insulin secretion | No significant additive effect nih.gov |

Regulation by Glutamate Dehydrogenase (GLUD1) Activity and Allosteric Control

Glutamate dehydrogenase (GLUD1) is a mitochondrial enzyme that plays a pivotal role in linking amino acid metabolism with energy production and insulin secretion genecards.orgnih.gov. It catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate genecards.orgnih.govutmb.edu. GLUD1 activity is subject to complex allosteric regulation, being activated by ADP and leucine and inhibited by GTP and ATP genecards.orgnih.govutmb.eduresearchgate.net. This regulation allows the enzyme to respond to the energy state of the cell.

The significance of GLUD1 in insulin secretion is highlighted by genetic disorders. Gain-of-function mutations in the GLUD1 gene, which often impair GTP-mediated inhibition, lead to the hyperinsulinism/hyperammonemia (HI/HA) syndrome, characterized by excessive protein-induced insulin secretion nih.govutmb.edu. Conversely, β-cell-specific deletion of Glud1 in mice results in a significantly reduced insulin secretory response to glucose nih.gov.

In this context of GLUD1 deficiency, this compound has proven to be a valuable experimental tool. When islets from β-cell-specific Glud1 knockout mice (βGlud1−/−) were stimulated with high glucose, their insulin secretion was 55% lower than that of control islets nih.gov. However, the addition of this compound completely restored the secretory response in these deficient islets to normal levels nih.govresearchgate.net. This demonstrates that providing a direct source of intracellular glutamate can compensate for the inability of the β-cells to produce it via GLUD1, confirming that permissive levels of glutamate are essential for the full development of glucose-stimulated insulin secretion nih.gov.

Interfacing with Central Carbon Metabolism

Contribution to Tricarboxylic Acid (TCA) Cycle Flux via Alpha-Ketoglutarate Conversion

This compound serves as a direct precursor to glutamate, which is a key anaplerotic substrate, meaning it can replenish intermediates of the tricarboxylic acid (TCA) cycle. Once inside the cell, the ester is hydrolyzed to glutamate. The mitochondrial enzyme glutamate dehydrogenase (GLUD1), or alternatively, aminotransferases, then convert glutamate into α-ketoglutarate frontiersin.orgcreative-proteomics.commdpi.comnih.govoncotarget.com.

Alpha-ketoglutarate is a central intermediate of the TCA cycle creative-proteomics.comresearchgate.net. By feeding into the cycle at this point, glutamate metabolism supports cellular respiration and the production of ATP. This pathway is particularly crucial in cells that rely on glutamine and glutamate as a major energy and carbon source, such as certain cancer cells and rapidly proliferating cells mdpi.comresearchgate.netnih.gov. The conversion of glutamate to α-ketoglutarate links amino acid catabolism directly to the central hub of cellular energy metabolism, allowing the carbon skeleton of the amino acid to be utilized for energy production or as a precursor for biosynthesis creative-proteomics.commdpi.com. The ability of this compound to readily supply this pathway makes it an effective tool for studying and supporting TCA cycle flux pnas.orgnih.gov.

Support of Metabolic Fitness in Specific Cellular Contexts

The capacity of this compound to bolster intracellular glutamate levels and fuel the TCA cycle allows it to support metabolic fitness in various cellular contexts, particularly under conditions of metabolic stress or dysfunction. In pancreatic β-cells, for instance, this compound can bypass defects related to glucose metabolism or the function of key enzymes like glutamate dehydrogenase nih.govnih.gov. By providing a direct source of glutamate, it restores the capacity for glucose-stimulated insulin secretion in cells where this process is impaired, demonstrating a clear role in maintaining specialized cellular function nih.govresearchgate.net.

This metabolic support is not limited to pancreatic islets. In other cellular models, providing a cell-permeable form of a TCA cycle intermediate, such as dimethyl α-ketoglutarate (a downstream metabolite of this compound), has been shown to rescue cell viability when glutamine, the natural precursor, is withdrawn pnas.org. This highlights a broader role in maintaining cellular viability by ensuring the integrity of the TCA cycle, which is essential for both energy production and the generation of biosynthetic precursors for lipids, proteins, and nucleic acids nih.govnih.gov. Therefore, by acting as an anaplerotic substrate, this compound enhances the metabolic resilience and fitness of cells facing nutrient limitations or specific enzymatic deficiencies.

Influence on Asparagine Metabolism

The interaction between glutamate and asparagine metabolism is a crucial area of cellular biochemistry. Asparagine synthetase (ASNS) is a key enzyme in this interplay, responsible for the synthesis of asparagine from aspartate, using glutamine as a nitrogen donor. This process also produces glutamate. While the metabolic pathways of glutamate and asparagine are well-documented, the specific effects of this compound on these processes are not detailed in the available scientific literature.

Inhibition of Asparagine Synthetase (ASNS) Activity

There is no direct scientific evidence from the available research to suggest that this compound inhibits the activity of Asparagine Synthetase (ASNS). Studies on ASNS inhibition have primarily focused on other molecules, particularly in the context of cancer therapy where limiting asparagine availability is a key strategy. The direct impact of this compound on the enzymatic function of ASNS remains an area requiring further investigation.

Reversal of Glutamate-Mediated Metabolic Inhibition by Asparagine Supplementation

The concept of metabolic rescue via nutrient supplementation is a recognized phenomenon. For instance, the effects of certain metabolic inhibitors can be reversed by providing downstream products. However, there is no specific research in the reviewed literature demonstrating that asparagine supplementation can reverse metabolic inhibition induced by this compound. Research has shown that in other contexts, such as with glutamine antagonists that inhibit ASNS, asparagine supplementation can rescue cell growth. nih.gov The applicability of this principle to metabolic changes induced by this compound has not been established.

Impact on Immune Cell Function and Metabolism

This compound has been utilized in research as a source of glutamate to investigate its effects on the function and metabolism of immune cells. Studies have shown that elevated levels of glutamate can significantly impede the activity of CD8+ T cells, which are critical for controlling infections and malignancies.

Modulation of CD8+ T Cell and Virtual Memory T Cell (TVM) Activity through Intracellular Metabolic Processes

Elevated glutamate levels have been shown to inhibit the function of both CD8+ T cells and a specific subset known as virtual memory T cells (TVM). nih.govresearchgate.netsorbonne-nouvelle.fr TVM cells are antigen-inexperienced T cells that display a memory-like phenotype and are involved in various immune responses. nih.govresearchgate.netsorbonne-nouvelle.fr Research using single-cell metabolic modeling indicates that glutamate metabolism is a surprisingly robust pathway within TVM cells. nih.govresearchgate.netsorbonne-nouvelle.fr Functional studies that used this compound to increase extracellular glutamate concentrations confirmed that this intervention inhibits the function of TVM cells through the mTORC1 pathway in vitro. nih.govresearchgate.netsorbonne-nouvelle.fr This suggests that this compound, by acting as a glutamate source, can modulate the intracellular metabolic processes that govern the activity of these key immune cells.

Inhibition of Cytokine and Chemokine Production (e.g., IFN-γ, CCL5, CCL3, IL-2) by CD8+ T and TVM Cells

A direct consequence of the glutamate-mediated inhibition of T cell function is the reduced production of crucial signaling molecules like cytokines and chemokines. In studies involving individuals with HIV-1, elevated plasma glutamate levels were negatively correlated with the production of several key effector molecules by CD8+ T cells. researchgate.net Functional experiments using this compound confirmed that glutamate intervention significantly suppresses the secretion of Interferon-gamma (IFN-γ), CCL5, CCL3, and Interleukin-2 (IL-2) by these cells. researchgate.net

Table 1: Effect of Glutamate on Cytokine and Chemokine Production by CD8+ T Cells

| Cytokine/Chemokine | Effect of Elevated Glutamate |

| IFN-γ | Inhibition |

| CCL5 | Inhibition |

| CCL3 | Inhibition |

| IL-2 | Inhibition |

This inhibition of signaling molecules disrupts the ability of the immune system to coordinate an effective response against pathogens.

Negative Correlation with Cellular Effector Functions (e.g., CD107a Expression)

The effector function of cytotoxic T cells, such as their ability to kill infected cells, is a cornerstone of the adaptive immune response. This function can be measured by the expression of markers like CD107a, which is associated with the degranulation of cytotoxic granules. Research has established a negative correlation between plasma glutamate levels and the effector function of CD8+ T cells. researchgate.net Specifically, higher glutamate concentrations are linked to lower percentages of CD8+ T cells expressing CD107a, indicating an impairment of their cytotoxic potential. researchgate.net This finding demonstrates that the metabolic environment, specifically the concentration of glutamate, can directly impact the cell-killing capacity of the immune system.

Table 2: Correlation of Plasma Glutamate with Immune Cell Effector Functions

| Effector Function Marker | Correlation with Glutamate Levels |

| CD107a Expression | Negative |

| CCL5 Production | Negative |

| CCL3 Production | Negative |

| IL-2 Production | Negative |

Mechanism of Action via the mTORC1 Signaling Pathway

The direct impact of this compound on the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway has not been extensively elucidated in publicly available research. However, the role of its parent molecule, glutamate, and its related amino acid, glutamine, in modulating mTORC1 activity is well-documented. The mTORC1 pathway is a critical cellular signaling hub that integrates cues from nutrient availability, including amino acids, to regulate cell growth, proliferation, and metabolism.

Glutamine, in particular, plays a significant role in the activation of mTORC1. It is known to stimulate the uptake of essential amino acids like leucine, which is a potent activator of mTORC1. Furthermore, the metabolism of glutamine through glutaminolysis to produce α-ketoglutarate is a key process that signals to and activates mTORC1. This activation involves the Rag GTPases, which, in response to amino acid sufficiency, recruit mTORC1 to the lysosomal surface, a critical step for its activation. Studies have shown that inhibiting glutaminolysis prevents the GTP loading of RagB and the subsequent lysosomal translocation and activation of mTORC1 nih.gov. Conversely, enhancing glutaminolysis or using a cell-permeable analog of α-ketoglutarate can stimulate the lysosomal localization and activation of mTORC1 nih.gov.

Given that this compound is a cell-permeant derivative of glutamic acid, it is plausible that it could influence mTORC1 signaling by increasing the intracellular pool of glutamate, which can be converted to glutamine or enter the tricarboxylic acid (TCA) cycle. This could potentially modulate the glutaminolysis-dependent activation of mTORC1. However, without direct experimental evidence, the precise effect of this compound on the mTORC1 signaling pathway remains speculative. It is also important to note that under certain in vivo conditions, intrahippocampal administration of glutamine has been shown to reduce mTORC1 activity, suggesting a complex, context-dependent regulation nih.gov.

Table 1: Influence of Glutamine Metabolism on mTORC1 Signaling Pathway

| Metabolic Process | Effect on mTORC1 Signaling | Key Mediators | References |

|---|---|---|---|

| Glutamine Uptake | Promotes mTORC1 activation by enhancing leucine uptake. | Amino acid transporters | |

| Glutaminolysis | Essential for mTORC1 activation. | Glutamate dehydrogenase (GDH) | |

| α-ketoglutarate Production | Stimulates lysosomal translocation and activation of mTORC1. | Rag GTPases | nih.gov |

| Inhibition of Glutaminolysis | Prevents GTP loading of RagB and mTORC1 activation. | - | nih.gov |

Impact on mTOR Phosphorylation

The specific impact of this compound on the phosphorylation state of the mTOR protein is not directly addressed in the current body of scientific literature. However, the influence of glutamate and glutamine metabolism on mTOR phosphorylation can be inferred from their role in the activation of the mTORC1 signaling pathway.

Activation of mTORC1 is intrinsically linked to the phosphorylation of the mTOR kinase itself, as well as its downstream targets. For instance, the activation of mTORC1 leads to the phosphorylation of key downstream effectors such as S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis.

Studies have demonstrated that factors that activate the mTORC1 pathway, such as nutrient availability, also lead to increased phosphorylation of mTOR and its substrates. For example, in the context of glutamine metabolism, the production of α-ketoglutarate is a critical step for mTORC1 activation nih.gov. This activation process would invariably involve the phosphorylation of mTOR and its downstream targets. Therefore, while direct evidence for this compound is lacking, its potential to influence intracellular glutamate and glutamine levels suggests it could indirectly affect the phosphorylation status of mTOR. It is important to distinguish between the two mTOR complexes, mTORC1 and mTORC2, as they have distinct roles and are regulated differently. For example, mTORC2 has been shown to regulate amino acid metabolism by phosphorylating the cystine-glutamate antiporter xCT uconn.edu.

Table 2: General Modulators of mTOR Phosphorylation

| Modulator | Effect on mTOR Phosphorylation | Downstream Targets | References |

|---|---|---|---|

| Amino Acids (e.g., Leucine, Glutamine) | Increased phosphorylation and activation of mTORC1. | S6 Kinase (S6K), 4E-BP1 | nih.gov |

| Growth Factors | Promote mTOR phosphorylation. | Akt, S6K1 | |

| Cellular Stress (e.g., chronic stress) | Decreased phosphorylation of mTOR and its downstream components in specific brain regions. | p70S6K, S6 | nih.gov |

Effects on Neurosignaling Pathways

Antagonistic Role in Glutamate-Mediated Neurosignaling

This compound has been identified as an antagonist in glutamate-mediated neurosignaling. caymanchem.com Early research conducted by Segal in 1976 provided key insights into the effects of glutamic acid dimethyl ester (GDME), another term for this compound, on hippocampal neurons in rats. nih.gov

In this study, the excitatory effects of microiontophoretically applied glutamate and aspartate on hippocampal pyramidal cells were observed. The application of GDME was found to antagonize these excitatory responses. This antagonistic effect was shown to have a degree of specificity, as the excitatory responses to acetylcholine were less affected by GDME. nih.gov

Furthermore, the study investigated the effects of parenterally administered GDME on the field responses of the hippocampus to afferent stimulation. It was observed that GDME significantly reduced the field responses to commissural stimulation in both anesthetized and conscious rats. However, the responses to perforant path stimulation were not affected by the administration of GDME. nih.gov These findings suggested that an acidic amino acid may act as a neurotransmitter in the commissural pathway to the CA1 area of the dorsal hippocampus, and that GDME can act as an antagonist in this specific pathway. nih.gov

Table 3: Antagonistic Effects of this compound on Hippocampal Neurons

| Experimental Setup | Agonist | Effect of this compound (GDME) | Affected Pathway | Reference |

|---|---|---|---|---|

| Microiontophoretic application on hippocampal pyramidal cells | Glutamate, Aspartate | Antagonized excitatory responses | - | nih.gov |

| Parenteral administration in rats | - | Reduced field responses | Commissural stimulation | nih.gov |

| Parenteral administration in rats | - | No effect on field responses | Perforant path stimulation | nih.gov |

Research Applications and Methodological Utility of Dimethyl Dl Glutamate

Tool for Studying Neurotransmitter Functions

Dimethyl DL-glutamate is extensively utilized as a tool to investigate the complex roles of glutamate (B1630785), the primary excitatory neurotransmitter in the mammalian central nervous system. chemimpex.comnih.gov As a cell-permeable analog of glutamate, it provides researchers with a method to mimic the effects of intracellular glutamate, offering insights into neurological processes. medchemexpress.comchemimpex.com The signaling function of glutamate is dependent on its presence in the extracellular fluid, where it activates receptors on the cell surface. nih.gov The study of these mechanisms is facilitated by compounds like this compound.

Researchers appreciate its role in studying neurotransmitter functions because it can simulate the action of natural glutamate. chemimpex.comchemimpex.com However, it has also been observed to act as an antagonist of glutamate-mediated neurosignaling, making it a useful agent for dissecting specific receptor pathways and functions. bertin-bioreagent.combiomol.comcaymanchem.com This dual capability allows for a more nuanced investigation of glutamatergic systems. The hydrochloride salt form is commonly used in these research applications. chemimpex.comchemimpex.com

Probe for Investigating Metabolic Pathways and Enzyme Activities

In the realm of biochemistry, this compound serves as a critical probe for elucidating metabolic pathways and enzymatic activities. chemimpex.comchemimpex.com Glutamic acid holds a central position in metabolism, participating in amino acid synthesis, nitrogen transport, and as a precursor for other significant molecules. nih.govdfg.de Because this compound can readily enter cells, it is an effective tool for studying the numerous intracellular metabolic roles of glutamate. bertin-bioreagent.combiomol.com

It is particularly valuable in studies of pancreatic β-cells and insulin (B600854) secretion. bertin-bioreagent.combiomol.comcaymanchem.comtargetmol.com Research has shown that Dimethyl L-glutamate, a stereoisomer, can stimulate insulin release induced by glucose and suppress the activities of ATP-sensitive potassium (KATP) channels. medchemexpress.com This helps researchers understand the intricate signaling cascades that link glucose metabolism to insulin secretion. medchemexpress.comnih.gov Furthermore, its use has been instrumental in studies on how glutamine-derived carbon enters the tricarboxylic acid (TCA) cycle, a fundamental process in cellular energy production. embopress.org By acting as a precursor to intracellular glutamate, it allows for the investigation of enzymes like glutamate dehydrogenase and aminotransferases. nih.govembopress.org

Table 1: Selected Research Findings on Metabolic Functions

| Research Area | Model System | Key Finding | Reference(s) |

|---|---|---|---|

| Insulin Secretion | Isolated Islets / Animal Models | Enhances glucose-stimulated insulin release. | bertin-bioreagent.combiomol.comcaymanchem.comtargetmol.com |

| KATP Channel Activity | Pancreatic β-cells | Suppresses KATP channel activities. | medchemexpress.com |

| Glucose Transport | Research Models | Used in the study of glucose transport and phosphorylation. | medchemexpress.com |

| Glutamate Pathways | Pancreatic Islets | Helps delineate glutamate pathways and secretory responses. | caymanchem.com |

Application in Pharmaceutical Research and Development as an Intermediate

This compound is a significant building block in the synthesis of more complex molecules, marking its importance as an intermediate in pharmaceutical research and development. chemimpex.comchemimpex.com It is particularly noted for its role as a precursor in the synthesis of drugs targeting neurological disorders. chemimpex.comchemimpex.com Its chemical structure, derived from the amino acid glutamic acid, makes it a valuable component in peptide synthesis. chemimpex.comchemimpex.comtcichemicals.com

The unique properties of this amino acid derivative, such as enhanced solubility and bioavailability, make it an attractive candidate for developing effective drug delivery systems. chemimpex.comchemimpex.com Pharmaceutical developers utilize intermediates like this compound to construct novel therapeutic agents. It is classified under categories such as amino acid derivatives and reagents for peptide chemistry, highlighting its foundational role in the creation of new pharmaceuticals. tcichemicals.com Various synthesis methods have been developed for L-glutamic acid derivatives, emphasizing their importance as pharmaceutical intermediates. google.com

Experimental Agent for Investigating Cellular Energetics and Survival Mechanisms

The compound is also employed as an experimental agent to explore cellular energetics and survival pathways. Its ability to enhance insulin release in response to glucose points to its involvement in cellular energy sensing and signaling mechanisms. bertin-bioreagent.combiomol.comcaymanchem.comtargetmol.comapexbt.com The insulinotropic action of this compound is linked to a complex balance between its own oxidation as an energy source and its ability to spare the catabolism of other fuels like glucose and fatty acids. apexbt.com

Conversely, this compound can also be used to study mechanisms of cell death, as it has been shown to be cytotoxic to myeloid cells through distinct metabolic pathways. bertin-bioreagent.combiomol.comcaymanchem.com This cytotoxicity allows researchers to investigate the factors that determine cell survival versus apoptosis. For instance, in some cancer cells, survival becomes dependent on glutamine and the enzyme glutamate dehydrogenase when glycolysis is impaired, a phenomenon that can be explored using glutamate derivatives. embopress.org Studies have also shown that glutamine depletion can significantly impact cellular energy levels by reducing the NADH/NAD+ ratio and inhibiting oxygen consumption, further underscoring the role of glutamate metabolism in maintaining cellular ATP production and survival. embopress.org

Utilization in Agricultural Chemistry and Food Science Research (as an intermediate)

Beyond medicine, this compound finds application as an intermediate in agricultural and food science research. chemimpex.com In agricultural chemistry, it is employed in the synthesis of novel agrochemicals. chemimpex.comchemimpex.com Specifically, it is explored for its potential use in developing more effective fertilizers designed to enhance plant growth and crop yield. chemimpex.comchemimpex.com The broader category of glutamic acid is used in the manufacturing of pesticides and other agricultural chemicals. nih.gov

In food science, this compound is used as an intermediate in the synthesis of food additives, particularly those intended for flavor enhancement. chemimpex.comchemimpex.com Glutamate itself is well-known for imparting the "umami" or savory taste to foods. dfg.dekosfaj.org While this compound is a precursor, its connection to the synthesis of flavor-enhancing compounds makes it relevant to research aimed at improving the sensory properties of food products. chemimpex.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C7H13NO4 | Primary subject of the article; research tool and intermediate. nih.gov |

| This compound hydrochloride | C7H13NO4·HCl | Salt form, commonly used in research. chemimpex.com |

| L-Glutamic acid | C5H9NO4 | Parent amino acid, neurotransmitter, metabolic hub. nih.gov |

| Glutamine | C5H10N2O3 | Amino acid involved in biosynthesis and energy production. embopress.org |

| α-ketoglutarate (α-KG) | C5H6O5 | Ketoacid intermediate in the TCA cycle. embopress.org |

| N-methyl-D-aspartate (NMDA) | C5H9NO4 | A specific type of glutamate receptor agonist. |

| γ-aminobutyric acid (GABA) | C4H9NO2 | Inhibitory neurotransmitter synthesized from glutamate. dfg.de |

| Guanosine monophosphate (GMP) | C10H14N5O8P | Nucleotide that works synergistically with glutamate for umami taste. kosfaj.org |

Conclusion and Future Research Directions

Summary of Key Findings and Current Understanding

Dimethyl DL-glutamate is a diester derivative of the non-essential amino acid glutamic acid. Its key characteristic is its cell permeability, which allows it to bypass the plasma membrane transporters that normally regulate glutamate (B1630785) entry into cells. ijbs.comglpbio.comcaymanchem.com Once inside the cell, it is believed to be hydrolyzed by intracellular esterases to release glutamate. physiology.org This feature has established this compound as a valuable tool in biological research, primarily for investigating the intracellular roles of glutamate.

The most well-documented application of this compound is in the study of pancreatic β-cells and insulin (B600854) secretion. caymanchem.comnih.gov Research has consistently shown that it enhances glucose-stimulated insulin secretion (GSIS) in isolated pancreatic islets and in animal models of diabetes. glpbio.comcaymanchem.comphysiology.org The compound potentiates the insulinotropic action of other agents like glucagon-like peptide 1 (GLP-1) and sulfonylureas such as glyburide (B1671678). glpbio.comcaymanchem.commedchemexpress.com The mechanism involves the intracellular generation of glutamate, which then acts as a metabolic coupling factor, linking glucose metabolism to the amplification of insulin release. physiology.orgnih.gov Specifically, the generated glutamate is thought to be involved in the malate-aspartate shuttle and to be transported into insulin granules, a process required for incretin-induced insulin secretion. nih.gov

Beyond its role in metabolic studies, this compound has been noted to act as an antagonist of glutamate-mediated neurosignaling in the hippocampus and can exhibit cytotoxicity towards myeloid cells. caymanchem.com This highlights a dual functionality that depends on the cellular context and concentration. As a research chemical, it serves as a building block in peptide synthesis and is used to explore metabolic pathways and enzyme activities by providing an intracellular source of glutamate. chemimpex.com

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₃NO₄ · HCl | caymanchem.combertin-bioreagent.com |

| Molecular Weight | 211.64 g/mol | caymanchem.comavantorsciences.com |

| CAS Number | 13515-99-6 | caymanchem.combertin-bioreagent.comavantorsciences.com |

| Appearance | White to almost white crystalline solid/powder | bertin-bioreagent.comavantorsciences.com |

| Synonyms | Glutamic Acid dimethyl ester, Dimethyl 2-aminopentanedioate hydrochloride, H-DL-Glu(OMe)-OMe·HCl | caymanchem.combertin-bioreagent.com |

| Purity | ≥95% or ≥98.0% (depending on supplier) | caymanchem.comavantorsciences.com |

| Solubility | Soluble in DMF (~15 mg/ml), DMSO (~10 mg/ml), Ethanol (~5 mg/ml), and PBS (pH 7.2) (~10 mg/ml) | caymanchem.com |

Emerging Areas for Investigation of this compound's Roles

While the function of this compound in insulin secretion is relatively well-characterized, several emerging areas warrant further investigation. Its utility as a tool to elevate intracellular glutamate can be extended to probe the role of glutamate in a wider array of physiological and pathological processes.

Neuropsychiatric and Neurodegenerative Disorders: Glutamatergic system dysregulation is implicated in numerous conditions, including schizophrenia, mood disorders, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.comnih.govfrontiersin.orgmdpi.com The ability of this compound to act as a glutamate antagonist in some neural contexts suggests a complex interaction with glutamate receptors and transporters that is not fully understood. caymanchem.com Future studies could use this compound to dissect the specific contributions of intracellular glutamate signaling versus extracellular receptor activation in models of these diseases. Investigating how it modulates different glutamate receptor subtypes (e.g., NMDA, AMPA, kainate) and excitatory amino acid transporters (EAATs) could provide insights into the pathophysiology of these conditions. mdpi.comnih.gov

Cancer Biology: Emerging evidence points to the involvement of glutamate signaling in the proliferation and migration of cancer cells, particularly in gliomas. ijbs.comnih.gov Glutamate can act as a growth factor for certain tumors. nih.gov this compound could be employed as a research probe to study the intracellular metabolic pathways that are dependent on glutamate in cancer cells, potentially identifying new targets for anti-cancer therapies.

Glutamate Transporter Function: The compound's ability to bypass membrane transporters makes it an interesting tool for studying the transporters themselves. nih.govnih.gov By creating an artificial intracellular glutamate load, researchers can investigate the kinetics and regulation of glutamate efflux through various transporters under different conditions, helping to elucidate their roles in maintaining glutamate homeostasis.

Potential for Development of Novel Research Probes and Therapeutic Strategies

The unique properties of this compound provide a foundation for the development of more sophisticated research tools and inform future therapeutic approaches targeting the glutamatergic system.

Development of Novel Research Probes: To better trace the metabolic fate of the glutamate delivered by the compound, isotopically labeled versions (e.g., using ¹³C or ¹⁴C) could be synthesized. nih.govwuxiapptec.com Such probes would allow for precise tracking of the carbon backbone through various metabolic pathways, including the Krebs cycle and amino acid synthesis, via techniques like mass spectrometry or NMR. sci-hub.runih.gov Furthermore, modifying the ester groups or other parts of the molecule could lead to the development of second-generation probes. These might offer altered kinetics of hydrolysis, improved selectivity for certain cell types, or even caged versions that release glutamate only upon a specific trigger, like photoactivation, providing greater spatiotemporal control in experiments. researchgate.net

Informing Therapeutic Strategies: The extensive research into glutamatergic modulation for treating psychiatric and neurological disorders highlights the therapeutic potential of targeting this system. mdpi.comnih.govresearchgate.net While this compound itself is a research tool, the knowledge gained from its use can guide the development of novel drugs.

Restoring Homeostasis: In diseases characterized by glutamate hypofunction, such as schizophrenia, understanding how cells respond to an intracellular glutamate load could inform the design of therapies aimed at safely restoring glutamate levels or enhancing downstream signaling. mdpi.comresearchgate.net

Targeting Metabolic Vulnerabilities: In diseases like cancer, where cells may be heavily dependent on glutamate metabolism, insights from studies using this compound could help in designing drugs that specifically disrupt these metabolic pathways in malignant cells. ijbs.com

Modulating Excitotoxicity: In conditions associated with excitotoxicity, such as cerebral ischemia and some neurodegenerative diseases, understanding the downstream consequences of intracellular glutamate overload is crucial. frontiersin.orgnih.gov This knowledge can aid in the development of neuroprotective strategies that target specific points in the excitotoxic cascade rather than broadly blocking glutamate receptors, which often leads to significant side effects. nih.govnih.gov

Table 2: Summary of Key Research Findings on this compound

| Area of Research | Key Finding | Source |

|---|---|---|

| Insulin Secretion | Enhances insulin release in response to glucose and other secretagogues in pancreatic islets. | glpbio.comphysiology.org |

| Incretin Action | Potentiates and/or prolongs the insulinotropic action of GLP-1 in animal models of type 2 diabetes. | glpbio.comcaymanchem.commedchemexpress.com |

| β-Cell Metabolism | Acts as a cell-permeable precursor to intracellular glutamate, which functions as a key signal linking glucose metabolism to insulin granule exocytosis. | nih.gov |

| Neuroscience | Can act as an antagonist of glutamate-mediated neurosignaling in rat hippocampus. | caymanchem.com |

| Cellular Toxicity | Can be cytotoxic to myeloid cells through distinct metabolic pathways. | caymanchem.com |

Q & A

Q. What are the optimal methods for preparing dimethyl DL-glutamate solutions in biological studies?

this compound hydrochloride is typically dissolved in organic solvents (e.g., ethanol, DMSO) at concentrations of 5–15 mg/mL, followed by dilution into aqueous buffers like PBS (pH 7.2) to minimize residual solvent effects. Direct dissolution in aqueous buffers is feasible (~10 mg/mL solubility), but solutions should be used within 24 hours due to instability . For cell-based studies, ensure solvent concentrations remain below cytotoxic thresholds (e.g., <0.1% DMSO) .

Q. How can researchers validate the purity and structural integrity of this compound in experimental setups?

Use high-performance liquid chromatography (HPLC) with pre-column derivatization using agents like OPA-IBLC (ortho-phthalaldehyde and 3-mercaptopropionic acid). This method enables sensitive detection of amino acid derivatives, including this compound, with UV protection (e.g., amber vials) to prevent degradation . Cross-reference results with nuclear magnetic resonance (NMR) or mass spectrometry (MS) for structural confirmation.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Adhere to OSHA guidelines:

- Use fume hoods or well-ventilated areas to avoid inhalation (H335 hazard) .

- Wear nitrile gloves and safety goggles to prevent skin/eye irritation (H315, H319) .

- In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical consultation .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s cytotoxicity across cell types?

Cytotoxicity varies by cell lineage: this compound enhances insulin release in pancreatic β-cells but acts as a neurosignaling antagonist and myeloid cell toxin. To resolve contradictions:

- Perform dose-response curves (e.g., 0.1–10 mM) across cell lines.

- Assess mitochondrial health (e.g., MTT assays) and apoptosis markers (e.g., caspase-3 activation) to identify cell-specific thresholds .

- Control for solvent effects (e.g., DMSO) using solvent-only vehicle groups .

Q. What advanced spectroscopic techniques enable quantitative analysis of this compound in solid-state formulations?

Terahertz time-domain spectroscopy (THz-TDS) at 0.5–3.0 THz distinguishes this compound from its monohydrate via unique absorption peaks (e.g., 1.24 THz for the monohydrate). Pair this with density functional theory (DFT) simulations to predict vibrational modes and validate crystallinity . For mixtures, use THz-TDS calibration curves based on absorption amplitude vs. concentration .

Q. How can derivatization protocols for this compound be optimized for high-throughput amino acid analysis?

Refine OPA-IBLC derivatization by:

- Adjusting reagent molarity (e.g., 170 mM OPA, 260 mM IBLC) to enhance fluorescence yield .

- Automating mixing ratios using microfluidic systems to reduce variability.

- Validating with internal standards (e.g., deuterated glutamic acid) to correct for matrix effects in complex biological samples .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible studies?

- Monitor reaction intermediates via thin-layer chromatography (TLC) or real-time infrared (IR) spectroscopy.

- Standardize purification using reverse-phase HPLC with a C18 column and isocratic elution (e.g., 70:30 water:acetonitrile + 0.1% TFA).

- Characterize batches using X-ray diffraction (XRD) to confirm crystalline consistency .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in this compound’s bioactivity across in vitro vs. in vivo models?

- Compare pharmacokinetic parameters (e.g., half-life, bioavailability) using LC-MS/MS to identify metabolic differences.

- Evaluate tissue-specific uptake via radiolabeled tracers (e.g., ¹⁴C-dimethyl DL-glutamate) in animal models.

- Account for blood-brain barrier permeability in neurostudies, which may limit in vivo efficacy .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in complex assays?

- Use nonlinear regression (e.g., log[inhibitor] vs. response in Prism) to calculate EC₅₀/IC₅₀ values.

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.

- Employ machine learning (e.g., random forests) to identify confounding variables in high-dimensional datasets .

Methodological Resources

- Spectral Data : Reference THz-TDS absorption profiles for polymorph identification .

- Safety Protocols : Follow OSHA-compliant SDS guidelines for handling and disposal .

- Analytical Validation : Cross-validate HPLC and MS data with public databases (e.g., MDL Patent Chemistry Database) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.